2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol

Description

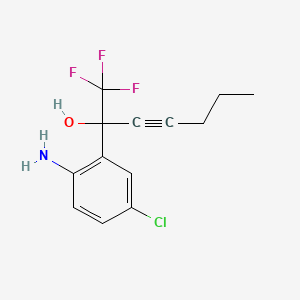

The compound 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorobut-3-yn-2-ol (CAS: 209414-27-7; molecular formula: C₁₃H₁₁ClF₃NO; molecular weight: 289.68 g/mol) is a chiral intermediate critical in synthesizing the antiretroviral drug efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infections . Structurally, it features:

- A 2-amino-5-chlorophenyl group (a genotoxic alert due to the aromatic amine moiety).

- A trifluoromethyl group at the C1 position, enhancing metabolic stability.

- A cyclopropyl-substituted butynol backbone, contributing to stereochemical complexity .

Its detection and quantification at trace levels (ppm) in drug substances and products are mandated by regulatory agencies, necessitating advanced analytical methods like LC-MS/MS .

Properties

IUPAC Name |

2-(2-amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO/c1-2-3-4-7-12(19,13(15,16)17)10-8-9(14)5-6-11(10)18/h5-6,8,19H,2-3,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMQFWMVICHYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC(C1=C(C=CC(=C1)Cl)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-chlorobenzene, which serves as the starting material.

Alkyne Addition: The next step involves the addition of a trifluoromethylated alkyne to the aromatic ring. This can be achieved through a Sonogashira coupling reaction, where the alkyne is coupled with the aromatic halide in the presence of a palladium catalyst and a copper co-catalyst.

Hydroxylation: The final step involves the introduction of the hydroxyl group at the terminal alkyne position. This can be accomplished through hydroboration-oxidation, where the alkyne is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-one.

Reduction: Formation of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-amine.

Substitution: Formation of 2-(2-Amino-5-methoxyphenyl)-1,1,1-trifluorohept-3-yn-2-ol.

Scientific Research Applications

2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study the effects of trifluoromethylated compounds on biological systems, including enzyme inhibition and receptor binding.

Materials Science: It can be used in the development of novel materials with unique electronic and optical properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

(a) Efavirenz-Related Impurities

(b) Stereochemical Variants

- (R)-Enantiomer of 2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol: The (S)-enantiomer is pharmacologically active in efavirenz synthesis, while the (R)-form is inactive and considered an impurity. Stereochemical purity is crucial for drug efficacy, requiring chiral separation techniques .

(c) Functional Group Derivatives

- 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride (CAS: 764631-94-9): Replaces the butynol and cyclopropyl groups with a diol and ethane chain.

(a) Detection Methods

- LC-MS/MS: Used for quantifying 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol at 0.1–1 ppm levels in efavirenz .

- HPTLC : Applied for thermal degradation studies of structurally simpler amines (e.g., ranitidine) but insufficient for complex trifluorinated compounds .

Genotoxicity and Stability

- Aminoaryl Group Impact: The 2-amino-5-chlorophenyl moiety in the target compound is a known DNA-reactive group, requiring stricter control compared to non-amine impurities like quinoline derivatives .

- Trifluoromethyl Effect: Enhances metabolic stability but complicates degradation profiling. Degradation products (e.g., diols) exhibit reduced genotoxicity but may affect pharmacokinetics .

Biological Activity

2-(2-Amino-5-chlorophenyl)-1,1,1-trifluorohept-3-yn-2-ol is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₁ClF₃NO

- Molecular Weight : 289.68 g/mol

- CAS Number : 209414-27-7

- Structure : The compound features a trifluoromethyl group and an amino group attached to a chlorophenyl moiety, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of chlorophenyl compounds showed activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and efficacy against bacterial strains .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects:

- Mechanism of Action : It is hypothesized that the amino group may interact with inflammatory pathways, possibly inhibiting pro-inflammatory cytokines. This aligns with findings from related compounds that modulate immune responses .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various chlorophenyl derivatives:

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Results : this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate activity compared to standard antibiotics .

Case Study 2: Inflammation Model

A study utilizing a murine model of inflammation assessed the compound's effects:

- Objective : To determine the impact on inflammatory markers.

- Results : Treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, suggesting a potential role in managing inflammatory conditions .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.